6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
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Description
Scientific Research Applications
AMPA Receptor Antagonism
A study by Chenard et al. (2001) focused on a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, including compounds similar to the one , to investigate their ability to inhibit AMPA receptors. These compounds were found to have a range of potencies in inhibiting AMPA receptors, highlighting their potential in neurological research (Chenard et al., 2001).
Antibacterial Properties
Geesi et al. (2020) reported the synthesis of a novel quinazolin-4(3H)-one derivative, closely related to the compound of interest. This compound was tested against bacterial strains, demonstrating its potential in antibacterial research (Geesi et al., 2020).
Cytotoxicity Analysis
Joon et al. (2021) conducted a Quantitative Structure Cytotoxicity Relationship (QSCR) analysis on a series of fluoroquinolone analogues, including compounds similar to 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one. They investigated the structural parameters influencing cytotoxicity, which is crucial in designing potent anti-cancer drugs (Joon et al., 2021).
Cholesterol Biosynthesis Inhibition
Sliskovic et al. (1991) explored substituted quinoline mevalonolactones, including compounds structurally similar to the query compound, for their ability to inhibit HMG-CoA reductase. This enzyme is integral in cholesterol biosynthesis, making these compounds significant in studies related to cholesterol and cardiovascular diseases (Sliskovic et al., 1991).
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-3-2-4-16(11-15)13-26-14-22(23(27)20-12-18(25)7-10-21(20)26)30(28,29)19-8-5-17(24)6-9-19/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYQKOPITIDEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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